

# Ricolinostat lenalidomide refractory patient subgroup analysis

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Ricolinostat

CAS No.: 1316214-52-4

Cat. No.: S548554

[Get Quote](#)

## Efficacy in Refractory Patient Subgroups

| Patient Subgroup                            | Number of Patients (n) | Overall Response Rate (ORR) | Citation |
|---------------------------------------------|------------------------|-----------------------------|----------|
| Overall Trial Population                    | 38                     | 55% (21 of 38 patients)     | [1] [2]  |
| Lenalidomide-refractory                     | 12                     | 25%                         | [2]      |
| Bortezomib-refractory                       | 11                     | 55%                         | [2]      |
| Dual refractory (Lenalidomide & Bortezomib) | 5                      | 40%                         | [2]      |
| Lenalidomide non-refractory                 | 26                     | 69%                         | [2]      |

## Experimental Protocol & Trial Design

The data in the table above comes from a multicenter phase 1b clinical trial (ACE-MM-101) [1]. Here are the key methodological details:

- **Objective:** To assess the safety and preliminary anti-tumor activity of **Ricolinostat** in combination with lenalidomide and dexamethasone in patients with relapsed or refractory multiple myeloma [1].
- **Patient Population:** Adults with previously treated, relapsed, or refractory multiple myeloma. Participants had a median of 2 prior lines of therapy [1] [2].
- **Treatment Regimen:**
  - **Ricolinostat:** Administered orally at escalating doses (from 40-240 mg once daily to 160 mg twice daily) on days 1-21 of a 28-day cycle [1].
  - **Lenalidomide:** 25 mg (15 mg in one initial cohort) orally, once daily on days 1-21 [1].
  - **Dexamethasone:** 40 mg weekly [1].
- **Primary Outcomes:** Dose-limiting toxicities and the maximum tolerated dose [1].
- **Key Efficacy Measure:** Overall Response Rate (ORR), defined as the proportion of patients who achieved a partial response or better according to the International Myeloma Working Group criteria [1] [2].

## Mechanism of Action and Rationale for Combination

The combination is rationalized by the distinct yet complementary mechanisms of action of the two drugs, which target different cellular pathways in multiple myeloma cells. The diagram below illustrates their synergistic relationship.



[Click to download full resolution via product page](#)

- **Ricolinostat's Role:** As a **selective HDAC6 inhibitor**, **Ricolinostat** increases the accumulation of acetylated tubulin, which disrupts the aggresome/autophagy pathway—a key mechanism cells use to dispose of misfolded proteins [3] [4]. Inhibiting this pathway increases proteotoxic stress inside the myeloma cell [3].
- **Lenalidomide's Role:** As an **immunomodulatory drug (IMiD)**, lenalidomide binds to the protein cereblon (CRBN), which is part of an E3 ubiquitin ligase complex. This binding alters the complex's

function, leading to the ubiquitination and subsequent degradation of two specific transcription factors critical for myeloma cell survival: Ikaros (IKZF1) and Aiolos (IKZF3) [5] [6].

- **Synergistic Effect:** By simultaneously inducing proteotoxic stress (**Ricolinostat**) and degrading key survival transcription factors (Lenalidomide), the combination attacks the myeloma cell through two independent pathways, leading to enhanced cell death [1].

## Interpretation and Research Implications

The data suggests that the combination of **Ricolinostat**, lenalidomide, and dexamethasone can overcome resistance to prior lenalidomide therapy in a subset of patients. The **25% response rate in lenalidomide-refractory patients** is a key finding, indicating that adding an HDAC6 inhibitor can resensitize some tumors to the effects of lenalidomide [2]. Furthermore, the regimen was generally well-tolerated, with fatigue and diarrhea being the most common adverse events, and a recommended phase 2 dose of **Ricolinostat** was established at 160 mg once daily [1].

This clinical evidence supports the continued investigation of selective HDAC6 inhibition as a strategy to enhance the efficacy of and overcome resistance to standard IMiD-based therapies in multiple myeloma.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Ricolinostat plus lenalidomide, and dexamethasone in ... [pubmed.ncbi.nlm.nih.gov]
2. Ricolinostat - an overview [sciencedirect.com]
3. Ricolinostat, the first selective histone deacetylase 6 ... [pmc.ncbi.nlm.nih.gov]
4. Exploring the role of histone deacetylase and histone ... [ehoonline.biomedcentral.com]
5. Lenalidomide in Multiple Myeloma: Review of Resistance ... [pmc.ncbi.nlm.nih.gov]
6. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Ricolinostat lenalidomide refractory patient subgroup analysis].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548554#ricolinostat-lenalidomide-refractory-patient-subgroup-analysis>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)